molecular formula C20H28N2O3 B5836484 N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

Numéro de catalogue B5836484
Poids moléculaire: 344.4 g/mol
Clé InChI: WEQQAHSWPVRXGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.

Mécanisme D'action

As previously mentioned, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to potential anxiolytic and anticonvulsant effects. Additionally, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of anxiety and stress.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it can be challenging to work with due to its low solubility in water.

Orientations Futures

There are a number of potential future directions for research on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that increasing GABA levels in the brain can have anxiolytic effects, and clinical trials are currently underway to investigate N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115's efficacy in treating anxiety disorders.
Another potential future direction is its use in combination with other drugs for the treatment of substance use disorders. Studies have shown that combining N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 with other drugs, such as the opioid antagonist naltrexone, can enhance its efficacy in reducing drug-seeking behavior.
Overall, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is a compound with a lot of potential for therapeutic applications. Its ability to increase GABA levels in the brain has been implicated in a number of physiological and pathological processes, and ongoing research is investigating its potential as a treatment for a variety of conditions.

Méthodes De Synthèse

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with piperidinecarboxylic acid. The final product is then purified through a series of chromatography and recrystallization steps.

Applications De Recherche Scientifique

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for epilepsy. Studies have shown that N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115's potential as a treatment for substance use disorders. Preclinical studies have shown that N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans.

Propriétés

IUPAC Name

N-cyclohexyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-9-7-16(8-10-18)20(24)22-13-11-15(12-14-22)19(23)21-17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQAHSWPVRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.